molecular formula C29H26N2O4 B5917551 2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

Cat. No.: B5917551
M. Wt: 466.5 g/mol
InChI Key: WMZUUBQOVJFAKT-FSGOGVSDSA-N
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Description

2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenylmethoxy and phenoxy groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(4-phenylmethoxyphenoxy)acetic acid and an appropriate amine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenylmethoxy and phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-formyl-2-methoxyphenoxy)-acetamide
  • 2-(4-chlorophenyl)acetamide
  • 2-(3-benzyloxy-4-methoxyphenyl)-acetamide

Uniqueness

2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide stands out due to its combination of phenylmethoxy and phenoxy groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c32-29(22-34-27-17-15-26(16-18-27)33-20-23-9-3-1-4-10-23)31-30-19-25-13-7-8-14-28(25)35-21-24-11-5-2-6-12-24/h1-19H,20-22H2,(H,31,32)/b30-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZUUBQOVJFAKT-FSGOGVSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C\C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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